Superior Agonist Potency Over Tyr-MIF-1 in Guinea Pig Ileum Assay
Tyr-W-MIF-1 demonstrates significantly greater functional agonist activity than its direct structural analog, Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2), in a classical bioassay for opioid activity. In the guinea pig ileum (GPI) assay, Tyr-W-MIF-1 was a more potent opiate agonist than Tyr-MIF-1, the free acid of Tyr-W-MIF-1, and the hemoglobin-derived peptide hemorphin-4 (Tyr-Pro-Trp-Thr) [1].
| Evidence Dimension | Opiate Agonist Potency in Functional Assay |
|---|---|
| Target Compound Data | More potent opiate agonist |
| Comparator Or Baseline | Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) |
| Quantified Difference | Rank order of potency: Tyr-W-MIF-1 > Tyr-MIF-1 |
| Conditions | Electrically induced contractions of the guinea pig ileum myenteric plexus longitudinal muscle preparation |
Why This Matters
This data is crucial for scientists who require a functional μ-opioid agonist with greater potency than Tyr-MIF-1, establishing Tyr-W-MIF-1 as the superior choice for ex vivo functional studies of this peptide family.
- [1] Erchegyi J, Kastin AJ, Zadina JE. Isolation of a novel tetrapeptide with opiate and antiopiate activity from human brain cortex: Tyr-Pro-Trp-Gly-NH2 (Tyr-W-MIF-1). Peptides. 1992 Jul-Aug;13(4):623-31. View Source
